molecular formula C15H15FN2O5 B8806507 propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate CAS No. 136087-83-7

propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate

Cat. No.: B8806507
CAS No.: 136087-83-7
M. Wt: 322.29 g/mol
InChI Key: KXSOZSJFADAYID-NHYWBVRUSA-N
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Description

(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate is a chemical compound known for its potent inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetic complications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).

    Spiro Compound Formation: The spiro linkage is formed through a condensation reaction between the chroman derivative and an imidazolidine precursor.

    Esterification: The final step involves esterification to introduce the propyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate has several scientific research applications:

    Chemistry: Used as a model compound in studying spiro compound synthesis and reactivity.

    Biology: Investigated for its effects on enzyme inhibition, particularly aldose reductase.

    Medicine: Potential therapeutic agent for treating diabetic complications by inhibiting aldose reductase.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of aldose reductase. It binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps mitigate the accumulation of sorbitol, which is implicated in diabetic complications. The molecular interactions involve hydrophilic and hydrophobic interactions, with the carbamoyl group playing a crucial role in binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Fidarestat: Another aldose reductase inhibitor with a similar spiro structure.

    Epalrestat: A structurally different aldose reductase inhibitor but with similar therapeutic applications.

Uniqueness

(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate is unique due to its specific stereochemistry and the presence of the propyl ester group, which may influence its pharmacokinetic properties and binding affinity compared to other inhibitors .

Properties

CAS No.

136087-83-7

Molecular Formula

C15H15FN2O5

Molecular Weight

322.29 g/mol

IUPAC Name

propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate

InChI

InChI=1S/C15H15FN2O5/c1-2-5-22-12(19)11-7-15(13(20)17-14(21)18-15)9-6-8(16)3-4-10(9)23-11/h3-4,6,11H,2,5,7H2,1H3,(H2,17,18,20,21)/t11-,15-/m0/s1

InChI Key

KXSOZSJFADAYID-NHYWBVRUSA-N

Isomeric SMILES

CCCOC(=O)[C@@H]1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2

Canonical SMILES

CCCOC(=O)C1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2

Origin of Product

United States

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